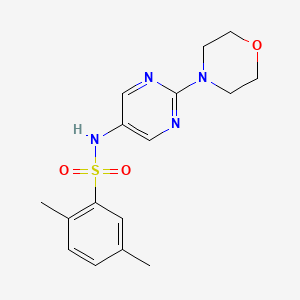

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-3-4-13(2)15(9-12)24(21,22)19-14-10-17-16(18-11-14)20-5-7-23-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNOCCZSZOBDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-morpholinopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can undergo various types of chemical reactions including:

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides

- Structural Differences : Replaces the pyrimidine-morpholine group with a 1,2,4-triazole ring bearing a CF₃ substituent at position 3.

- Biological Activity : Demonstrates strong antiparasitic activity against Plasmodium falciparum due to enhanced interactions with PfDHPS. Docking studies indicate that the CF₃ group at position 5 and halogen substituents at the 4' position improve ligand-enzyme binding .

- Physicochemical Properties : The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility compared to the morpholine-pyrimidine system.

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

- Structural Differences : Features a bromine atom at position 5 of the pyrimidine ring and a methoxy group on the adjacent phenyl ring. The benzenesulfonamide is substituted with three methyl groups (2,4,6-trimethyl).

- Functional Implications: The bromine atom may act as a leaving group, influencing reactivity in covalent inhibitor design.

N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide

- Structural Differences: Utilizes an indoloquinazolinone heterocycle instead of pyrimidine-morpholine.

Tetrahydropyrimidin-1-yl-Containing Sulfonamides

- Example: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.

- Key Features: Incorporates a tetrahydropyrimidinone ring and a branched alkyl chain.

- Pharmacokinetic Profile: The hydroxyl and acetamido groups may improve solubility, while the tetrahydropyrimidinone could modulate target selectivity compared to the pyrimidine-morpholine scaffold .

Comparative Analysis Table

| Compound Class | Key Substituents/Features | Biological Target (Inferred) | Advantages | Limitations |

|---|---|---|---|---|

| Target Compound | 2-Morpholinopyrimidine, 2,5-dimethyl | DHPS, Kinases | Balanced solubility/binding from morpholine | Limited electron-withdrawing groups |

| 1,2,4-Triazole Derivatives | CF₃ at C5, halogens at C4' | PfDHPS | High antimalarial activity | Potential metabolic instability |

| Bromo-Morpholinopyrimidine | Br at C5, 2,4,6-trimethylbenzenesulfonamide | Covalent inhibitors | Enhanced lipophilicity | Reduced solubility |

| Indoloquinazolinone Derivatives | Fused indole-quinazoline | Topoisomerases | Planar aromaticity for DNA intercalation | Synthetic complexity |

| Tetrahydropyrimidinone Systems | Hydroxy/acetamido groups | Proteases, Kinases | Improved solubility | Potential off-target effects |

Biological Activity

2,5-Dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. Its unique structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide. It consists of a benzenesulfonamide moiety attached to a pyrimidine ring and a morpholine group, which enhances its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O5S |

| Molecular Weight | 364.42 g/mol |

| CAS Number | 1448125-64-1 |

The primary target of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is Tissue-Nonspecific Alkaline Phosphatase (TNAP) . This compound acts as a potent reversible inhibitor of TNAP activity, which plays a crucial role in the mineralization processes in bone and teeth.

Biochemical Pathways

Inhibition of TNAP by this compound affects the mineralization process, potentially leading to alterations at the molecular and cellular levels. This inhibition can impact bone density and health, making it relevant in conditions such as osteoporosis.

In Vitro Studies

Research has demonstrated that 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide effectively inhibits TNAP in vitro. Studies have shown that the compound can reduce alkaline phosphate activity by approximately 70% at concentrations of 10 µM, indicating significant potency.

Case Studies

- Bone Mineralization : A study involving osteoblast-like cells treated with the compound showed decreased mineralization markers when compared to control groups. This suggests that the inhibition of TNAP may lead to reduced bone formation.

- Cancer Research : Preliminary investigations into the compound's anti-cancer properties have indicated potential efficacy against certain cancer cell lines, although more extensive studies are required to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of 2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:

| Compound Name | Biological Activity |

|---|---|

| 4-(4-(2,6-dichlorophenylamino)-6-(2-isonicotinoylhydrazinyl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide | Potent antibacterial and antifungal activities |

| 2,5-Dimethoxy-N-(naphthalen-2-yl)benzenesulfonamide | Potential anti-inflammatory effects |

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Process analytical technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress. Design of experiments (DoE) optimizes parameters (temperature, stoichiometry). Purification via flash chromatography (gradient elution) maintains batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.